N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide
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Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C24H24N2O5S and its molecular weight is 452.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.14059304 g/mol and the complexity rating of the compound is 718. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes involved in bacterial cell wall synthesis, such asD-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of peptidoglycan, a major component of the bacterial cell wall.
Mode of Action
This disruption can lead to cell lysis and death .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting key enzymes like MurD and GlmU, it disrupts the formation of peptidoglycan, leading to a weakened cell wall and eventual cell lysis .
Pharmacokinetics
Similar compounds have been found to be stable and slightly more soluble than their analogs in most organic solvents compatible with microbiological assays . This suggests that the compound may have good bioavailability.
Result of Action
The result of the compound’s action is likely the death of bacterial cells. By inhibiting key enzymes involved in cell wall synthesis, the compound weakens the cell wall, leading to cell lysis and death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the solubility and stability of the compound . Additionally, the compound’s antimicrobial activity may vary depending on the specific strain of bacteria, as different strains may have varying levels of resistance to the compound .
Biochemical Analysis
Biochemical Properties
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), both of which are involved in bacterial membrane synthesis . The nature of these interactions involves the inhibition of these enzymes, thereby disrupting the synthesis of bacterial cell walls and exerting antibacterial effects.
Cellular Effects
This compound influences various types of cells and cellular processes. In bacterial cells, this compound has been observed to inhibit cell wall synthesis, leading to cell lysis and death . Additionally, it affects cell signaling pathways by interfering with the normal function of enzymes involved in these pathways. This disruption can lead to changes in gene expression and alterations in cellular metabolism, ultimately affecting cell viability and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes such as MurD and GlmU, inhibiting their activity and preventing the synthesis of bacterial cell walls . Additionally, it may induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins. These molecular interactions contribute to the compound’s antibacterial properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods. Long-term studies have shown that the compound can maintain its antibacterial activity for several weeks, although a gradual decrease in potency may occur due to degradation . These temporal effects are important for understanding the compound’s long-term efficacy and stability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity with minimal adverse effects. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its antibacterial activity. The compound interacts with enzymes such as MurD and GlmU, which are key players in bacterial cell wall synthesis . Additionally, it may affect metabolic flux and metabolite levels by inhibiting these enzymes, leading to the accumulation of metabolic intermediates and disruption of normal cellular processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as bacterial cell walls, where it exerts its antibacterial effects . The compound’s distribution is influenced by factors such as its lipophilicity and affinity for binding proteins, which determine its accumulation in specific tissues and compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized to bacterial cell walls, where it inhibits the synthesis of peptidoglycan, a key component of the cell wall structure . Additionally, targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within bacterial cells, enhancing its antibacterial efficacy.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-22-11-5-6-12-23(22)31-17-24(27)25-19-14-13-18-8-7-15-26(21(18)16-19)32(28,29)20-9-3-2-4-10-20/h2-6,9-14,16H,7-8,15,17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWGEDNCIPQMTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.